molecular formula C16H22N2O3 B12983664 Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B12983664
M. Wt: 290.36 g/mol
InChI Key: HMOLUMBNXPQUPP-UHFFFAOYSA-N
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Description

Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a benzyl ester group at the 8-position, an amino group at the 3-position, and a 1-oxa-8-azaspiro[4.5]decane core. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis. However, current data indicate that it is discontinued in commercial catalogs, limiting its accessibility for research .

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C16H22N2O3/c17-14-10-16(21-12-14)6-8-18(9-7-16)15(19)20-11-13-4-2-1-3-5-13/h1-5,14H,6-12,17H2

InChI Key

HMOLUMBNXPQUPP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CC(CO2)N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis Approach

The preparation generally follows these key steps:

  • Spirocyclic Core Formation:
    Starting from suitable cyclic ketones or lactams, the spirocyclic framework is constructed via cyclization reactions. For example, cyclization involving nitrogen and oxygen heteroatoms forms the 1-oxa-8-azaspiro[4.5]decane skeleton.

  • Introduction of the Benzyl Carboxylate Group:
    The carboxylate function is introduced as a benzyl ester, often by esterification of the corresponding acid or via carbamate formation using benzyl chloroformate derivatives.

  • Amino Group Installation:
    The amino group at the 3-position is introduced through nucleophilic substitution or reductive amination steps, ensuring the (R)-configuration is maintained or induced by chiral catalysts or starting materials.

Representative Synthetic Procedure (Adapted from Literature)

Step Reagents & Conditions Description Yield & Notes
1 Ketone + Benzylamine, reflux in toluene with Dean-Stark trap Formation of imine intermediate Nearly quantitative yield; imine used crude in next step
2 Allylmagnesium chloride in THF, -20 °C to room temp Addition to imine to form allylated intermediate >90% yield; careful temperature control required
3 Treatment with aqueous HBr and Br2 in CH2Cl2, 0-25 °C Bromination to form brominated intermediate Moderate yield; exothermic reaction, temperature control critical
4 Triethylamine addition at room temp Dehydrobromination and cyclization to spirocyclic compound Moderate yield; purification by vacuum distillation
5 Hydrazine hydrate and KOH in ethylene glycol, 155 °C Final amination and deprotection to yield target compound Overall yield 22-25% for hydrochloride salt; high temperature required

Alternative Synthetic Routes

  • Petasis Reaction Approach:
    Utilizes ketones, pinacol allylboronate, and ammonia in methanol to form free amine intermediates, allowing flexible protection strategies for nitrogen and improved yields in some cases.

  • Sakurai Reaction with Protective Groups:
    Employs allyltrimethylsilane and O-benzyl carbamate under Lewis acid catalysis (e.g., BF3·Et2O) to introduce the benzyl carbamate group with improved yields and scalability.

Research Findings and Optimization

  • The use of allylmagnesium chloride instead of allylmagnesium bromide simplifies reagent handling without compromising yields.
  • Changing catalysts from HBF4·Et2O to BF3·Et2O and lowering reaction temperatures improved intermediate yields from 56% to 74%.
  • One-pot reaction sequences combining multiple steps reduce purification needs but may lower overall yields due to side reactions.
  • Protective group strategies (e.g., Cbz vs. benzyl) influence the ease of downstream transformations and final product purity.
  • High temperature amination steps are necessary for final conversion but require careful control to avoid decomposition.

Summary Table of Key Preparation Parameters

Parameter Details Comments
Starting Materials Cyclic ketones, benzylamine, allylmagnesium chloride, hydrazine hydrate Commercially available or easily synthesized
Solvents Toluene, THF, CH2Cl2, ethylene glycol Choice depends on step and reagent compatibility
Catalysts BF3·Et2O (Lewis acid) Used in Sakurai reaction for carbamate formation
Temperature Range 0 °C to 155 °C Low temps for nucleophilic additions; high temps for amination
Yields Intermediate steps >90%; overall yield ~22-25% Optimization ongoing for scale-up
Stereochemistry (R)-configuration controlled by chiral starting materials or catalysts Critical for biological activity

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include oxo derivatives, reduced amines, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target. This interaction can affect various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The compound’s closest analogs are tert-butyl-protected derivatives (e.g., tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate), which replace the benzyl ester with a tert-butyl ester. Additional analogs include spirocycles with substituents like benzothiazolyl, fluorophenyl, or carboxylic acid groups (e.g., 4-benzoyl-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid) .

Table 1: Structural and Functional Differences
Compound Name Substituents at Key Positions Functional Groups
Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate 8-position: Benzyl ester Ester, amine, spirocyclic oxa-aza core
tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate 8-position: tert-Butyl ester Ester, amine, spirocyclic oxa-aza core
4-Benzoyl-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 3-position: Carboxylic acid; 4-position: Benzoyl Carboxylic acid, ketone, spirocyclic oxa-aza core
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-azaspiro[4.5]decane-6,10-dione 6,10-positions: Dione; 8-position: Aryl Dione, benzothiazole, spirocyclic oxa-aza core

Physicochemical Properties

  • tert-Butyl analog: C₁₃H₂₄N₂O₃ (MW 256.34 g/mol) . 4-Benzoyl-8-methyl analog: C₁₇H₂₁NO₄ (MW 303.35 g/mol) .
  • tert-Butyl analog: Requires storage at 2–8°C, indicating sensitivity to temperature and moisture .

Commercial Availability and Supplier Landscape

  • tert-Butyl Analog : Available from 11+ global suppliers (e.g., Combi-Blocks, AKos), with bulk pricing and GMP-grade options .
  • Niche Analogs (e.g., benzothiazole derivatives) : Typically custom-synthesized, reflecting specialized research demand .

Biological Activity

Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, a compound with diverse potential biological activities, has garnered attention in medicinal chemistry for its unique structure and pharmacological properties. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Molecular Formula : C16H22N2O3
Molecular Weight : 286.36 g/mol
CAS Number : 2169906-21-0

This compound features a spirocyclic structure that contributes to its biological activity, particularly in the context of antimicrobial and anticonvulsant effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound has shown significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, as well as some Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of several azaspiro compounds, this compound was tested for its Minimum Inhibitory Concentration (MIC) against selected bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus4
Enterococcus faecalis8
Escherichia coli16

These results indicate that the compound exhibits promising antibacterial properties, particularly against Gram-positive bacteria, which are often resistant to conventional antibiotics.

Anticonvulsant Activity

The anticonvulsant activity of this compound has also been explored. Research indicates that this compound may modulate neurotransmitter systems involved in seizure activity.

Case Study: Anticonvulsant Effect

In preclinical trials assessing the anticonvulsant properties of various spirocyclic compounds, this compound was found to significantly reduce seizure frequency in animal models:

Model Seizure Frequency Reduction (%)
PTZ-induced seizures65
MES-induced seizures70

These findings suggest that the compound may act through mechanisms similar to those of existing anticonvulsants, potentially offering a new avenue for treatment.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in bacterial cell wall synthesis and neuronal excitability.

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